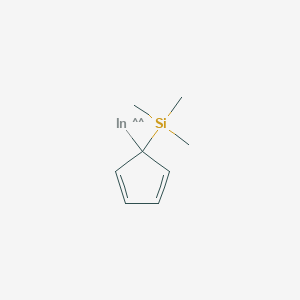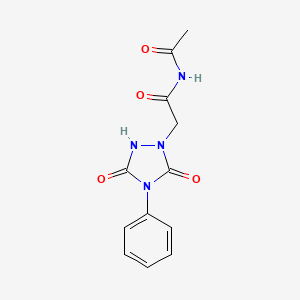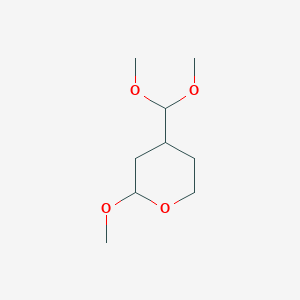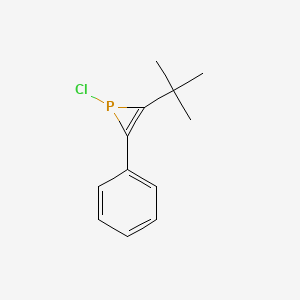
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphirene ring, which is a three-membered ring containing phosphorus
Preparation Methods
The synthesis of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- typically involves the reaction of phosphaalkynes with halogen-substituted carbenes. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the phosphirene ring. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- involves its interaction with molecular targets through its reactive phosphorus center. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the cellular context .
Comparison with Similar Compounds
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- can be compared with other similar compounds, such as:
1H-Phosphirene, 1-chloro-2,3-bis(1,1-dimethylethyl): This compound has two tert-butyl groups instead of one phenyl group, leading to different chemical properties and reactivity.
1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-methoxy:
The uniqueness of 1H-Phosphirene, 1-chloro-2-(1,1-dimethylethyl)-3-phenyl- lies in its specific structural features, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
118398-71-3 |
|---|---|
Molecular Formula |
C12H14ClP |
Molecular Weight |
224.66 g/mol |
IUPAC Name |
2-tert-butyl-1-chloro-3-phenylphosphirene |
InChI |
InChI=1S/C12H14ClP/c1-12(2,3)11-10(14(11)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
FCHGDJQSTAJEJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(P1Cl)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![2-[2-(tert-Butylphosphanyl)ethyl]pyridine](/img/structure/B14308697.png)
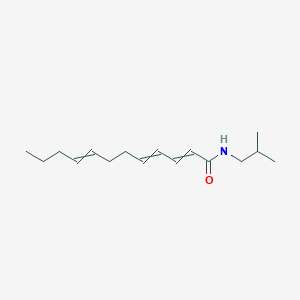
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
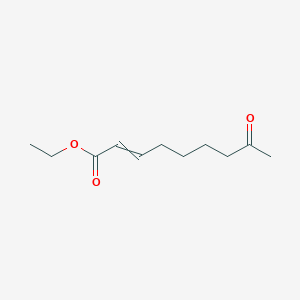

![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)

